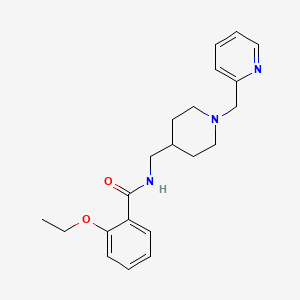

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

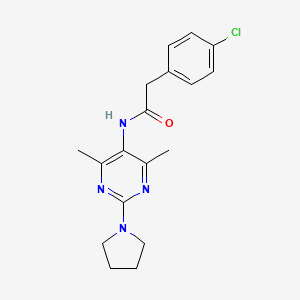

The compound “2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide group, a piperidine ring, and a pyridine ring . These types of compounds are often used in the pharmaceutical industry and in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzamide group, piperidine ring, and pyridine ring. Unfortunately, without more specific information or an existing study on this exact compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific regions of the molecule, scientists can create derivatives with enhanced bioactivity, selectivity, and pharmacokinetic properties .

Tuberculosis (TB) Treatment

In the quest for potent anti-tubercular agents, scientists have explored derivatives of this compound. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed, synthesized, and evaluated for their anti-TB activity against Mycobacterium tuberculosis .

Cancer Research

Certain piperidine derivatives, including those related to this compound, have shown promise as kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Organic Synthesis

The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines has been explored. Notably, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP, while 3-bromoimidazopyridines were obtained via one-pot tandem cyclization/bromination .

Acylation Reactions

The compound can serve as a versatile acylating agent. For instance, N-[®-1-(2-amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can be synthesized from N-isopropyl-acetamide and ®-1-(2-amino-ethyl)-piperidin-3-ol via acylation reactions.

Chemical Biology

Researchers have used this compound to explore chemical reactions and mechanisms. Its unique reactivity and functional groups provide valuable insights into organic transformations and bond cleavage processes .

Mechanism of Action

Target of Action

It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is suggested that the compound interacts with its targets in a way that inhibits the growth ofMycobacterium tuberculosis .

Biochemical Pathways

It is known that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis , suggesting that they may affect the biochemical pathways necessary for the growth and survival of this bacterium.

Pharmacokinetics

It is known that similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that they may have favorable bioavailability and low toxicity.

Result of Action

It is known that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis , suggesting that they may inhibit the growth of this bacterium at the molecular and cellular level.

Action Environment

It is known that the efficacy of similar compounds againstMycobacterium tuberculosis has been evaluated under laboratory conditions .

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-2-26-20-9-4-3-8-19(20)21(25)23-15-17-10-13-24(14-11-17)16-18-7-5-6-12-22-18/h3-9,12,17H,2,10-11,13-16H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZFBVEILRLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)

![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)